molecular formula C20H32N4O B7629896 2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone

2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone

Cat. No.: B7629896
M. Wt: 344.5 g/mol
InChI Key: CTGXMUKXZTZUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a type of spirocyclic ketone that has been synthesized using various methods.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone in lab experiments is its high potency against cancer cells. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone. One potential direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic and prostate cancer. Another direction is to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound.

Synthesis Methods

2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone has been synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-piperidin-1-ylethylamine, 4-bromo-1H-pyrazole, and 2-azaspiro[4.5]decan-1-one in the presence of a base and a palladium catalyst. This method has been found to be efficient and reproducible, with high yields of the desired product.

Scientific Research Applications

2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone has been studied extensively for its potential therapeutic applications. It has been found to have significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2-azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c25-19(23-12-9-20(17-23)7-3-1-4-8-20)18-15-21-24(16-18)14-13-22-10-5-2-6-11-22/h15-16H,1-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXMUKXZTZUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(C2)C(=O)C3=CN(N=C3)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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